molecular formula C14H26O7 B605283 Ald-CH2-PEG4-CH2CO2tBu CAS No. 2100306-54-3

Ald-CH2-PEG4-CH2CO2tBu

Cat. No. B605283
M. Wt: 306.36
InChI Key: RHRXPHXGYRSYPN-UHFFFAOYSA-N
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Description

Ald-CH2-PEG4-CH2CO2tBu is a PEG linker with aldehyde and t-butyl moieties . It is commonly used in biomolecular probes for labeling and crosslinking carbonyls (oxidized carbohydrates) . The t-butyl group can be removed under acidic conditions .


Molecular Structure Analysis

The molecular formula of Ald-CH2-PEG4-CH2CO2tBu is C14H26O7 . It has a molecular weight of 306.4 g/mol . The functional groups present in this compound are Aldehyde/CH2CO2-t-butyl ester .


Physical And Chemical Properties Analysis

Ald-CH2-PEG4-CH2CO2tBu has a molecular weight of 306.4 g/mol . The compound is soluble in water, DMSO, DCM, and DMF .

Scientific Research Applications

1. Alternative Drug Formulations

  • Research conducted by Asikoglu et al. (2008) focused on developing a rectal formulation of ALD as an alternative to the oral route. The study involved labeling ALD with Technetium-99m and using gamma scintigraphy to investigate its absorption. This work suggests potential in alternative drug delivery methods for ALD, using PEG as a component in the formulation process (Asikoglu et al., 2008).

2. Chemical Derivatization for Spectrophotometric Analysis

  • Walash et al. (2012) explored the derivatization of ALD for its spectrophotometric determination. Since ALD is non-chromophoric, the study proposed reactions with certain chromogenic derivatizing reagents. This work illustrates the scientific application of ALD modifications for analytical purposes (Walash et al., 2012).

3. Liposome Formulations for Chemoimmunotherapy

  • Shmeeda et al. (2016) developed a pegylated liposome formulation coencapsulating ALD with doxorubicin. This formulation aimed at exploiting the antitumor effects of aminobisphosphonates in synergy with chemotherapy, indicating a novel application in cancer treatment (Shmeeda et al., 2016).

4. Enzyme Stability and Activity Enhancement

  • Lu et al. (2018) studied the modification of cellulase with PEG-ALD. The research found that Cell-ALD showed excellent stability and activity, indicating the potential of PEG-ALD modifications in enhancing enzyme performance in specific environments (Lu et al., 2018).

5. Atomic Layer Deposition (ALD) Techniques

  • Johnson et al. (2014) provided insights into atomic layer deposition (ALD) techniques, illustrating its wide range of industrial and research applications, including in the development of thin films for various materials (Johnson et al., 2014).

6. PEGylation in Drug Delivery Systems

  • Na et al. (2005) researched the PEGylation of octreotide, where ALD-mPEG was used for N-terminal modification. This study is pertinent to understanding how PEG-ALD conjugation can influence the pharmacokinetics and biological activity of therapeutic agents (Na et al., 2005).

7. Hydrogel Development for Medical Applications

  • Fujita et al. (2020) investigated a hydrogel barrier for preventing post-surgical cardiac adhesions, using a mixture that included aldehyde-functionalized PEG. This research signifies the role of ALD-PEG conjugates in developing biomedical materials (Fujita et al., 2020).

Safety And Hazards

The safety data sheet for Ald-CH2-PEG4-CH2CO2tBu suggests that it is not classified as a hazard . In case of skin contact, it is advised to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

properties

IUPAC Name

tert-butyl 2-[2-[2-[2-(2-oxoethoxy)ethoxy]ethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O7/c1-14(2,3)21-13(16)12-20-11-10-19-9-8-18-7-6-17-5-4-15/h4H,5-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRXPHXGYRSYPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCOCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ald-CH2-PEG4-CH2CO2tBu

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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